molecular formula C20H19N3O5 B4486454 5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole

5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole

Cat. No.: B4486454
M. Wt: 381.4 g/mol
InChI Key: KUQBPXHKCLYLQM-UHFFFAOYSA-N
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Description

The compound 5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole is a complex organic molecule featuring multiple functional groups, including benzodioxole, oxazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole derivative, followed by the formation of the oxazole ring through cyclization reactions. The pyrrolidine moiety is then introduced via nucleophilic substitution or addition reactions. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the oxazole ring can produce amines .

Scientific Research Applications

5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole: has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, oxazole-containing molecules, and pyrrolidine-based compounds. Examples include:

Uniqueness

The uniqueness of 5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole lies in its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with diverse biological targets. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-[2-(3-ethyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-2-13-9-18(28-21-13)15-4-3-7-23(15)20(24)14-10-17(27-22-14)12-5-6-16-19(8-12)26-11-25-16/h5-6,8-10,15H,2-4,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQBPXHKCLYLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole
Reactant of Route 4
5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole
Reactant of Route 5
5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole
Reactant of Route 6
5-{1-[5-(2H-1,3-Benzodioxol-5-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-3-ethyl-1,2-oxazole

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